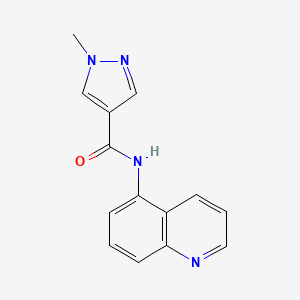
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (CTB) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities such as anti-inflammatory, antitumor, and antiviral properties.
Mechanism of Action
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in the regulation of reward and motivation. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide binds to the dopamine D3 receptor and inhibits its activity, leading to a decrease in dopamine release in the mesolimbic system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide are primarily related to its action on the dopamine D3 receptor. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to decrease dopamine release in the mesolimbic system, leading to a decrease in reward-seeking behavior. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory and antitumor properties, although the mechanisms underlying these effects are not well understood.
Advantages and Limitations for Lab Experiments
One of the primary advantages of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide for lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the role of dopamine D3 receptors in various neuropsychiatric disorders without affecting other dopamine receptor subtypes. However, one of the limitations of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide. One area of research is the development of more potent and selective dopamine D3 receptor antagonists. Another area of research is the investigation of the role of dopamine D3 receptors in neuropsychiatric disorders such as drug addiction, depression, and schizophrenia. Additionally, the anti-inflammatory and antitumor properties of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide warrant further investigation to understand the mechanisms underlying these effects.
Synthesis Methods
The synthesis of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves a multi-step reaction starting from commercially available 2-bromo-3,4,5,6-tetrahydrobenzo[b]thiophene. The first step involves the reaction of 2-bromo-3,4,5,6-tetrahydrobenzo[b]thiophene with cyclopropylamine to form the corresponding amine. The amine is then reacted with ethyl chloroformate to form the corresponding carbamate. The final step involves the reaction of the carbamate with sodium hydride and 2-chloro-N-(2-methoxyethyl)acetamide to form N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Scientific Research Applications
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to possess various biological activities, making it a potential candidate for therapeutic applications. One of the primary research applications of N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is in the field of neuroscience. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been shown to act as a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has been used to study the role of dopamine D3 receptors in drug addiction, depression, and other neuropsychiatric disorders.
properties
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c14-12(13-9-5-6-9)11-7-8-3-1-2-4-10(8)15-11/h7,9H,1-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBYPMQZVHFPBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![[4-(1,3,4-oxadiazol-2-yl)phenyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7477185.png)
![1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 2,4-dihydroxybenzoate](/img/structure/B7477205.png)

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-methylbenzamide](/img/structure/B7477250.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)